molecular formula C9H18ClNO2 B13471409 Methyl azocane-5-carboxylate hydrochloride

Methyl azocane-5-carboxylate hydrochloride

Cat. No.: B13471409
M. Wt: 207.70 g/mol
InChI Key: WVFSIAPDHWAYMA-UHFFFAOYSA-N
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Description

Methyl azocane-5-carboxylate hydrochloride is a synthetic organic compound characterized by an eight-membered azocane (azacyclooctane) ring with a methyl ester group at the 5-position and a hydrochloride salt formation. The azocane ring, a saturated heterocycle containing one nitrogen atom, imparts conformational flexibility, which may influence its physicochemical properties and biological interactions. The methyl ester enhances solubility in organic solvents, while the hydrochloride salt improves aqueous solubility, a feature critical for pharmaceutical applications.

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

methyl azocane-5-carboxylate;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-12-9(11)8-4-2-6-10-7-3-5-8;/h8,10H,2-7H2,1H3;1H

InChI Key

WVFSIAPDHWAYMA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCNCCC1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl azocane-5-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a carboxylic acid derivative, followed by cyclization to form the azocane ring. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl azocane-5-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Methyl azocane-5-carboxylate hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl azocane-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares methyl azocane-5-carboxylate hydrochloride with structurally or functionally related compounds, drawing from the provided evidence and analogous literature:

Compound Name CAS No. Molecular Formula Key Structural Features Pharmacological Activity References
This compound Not provided C₉H₁₈ClNO₂ Azocane ring (8-membered), methyl ester at C5, hydrochloride salt Hypothetical: CNS modulation, ion channel effects N/A
17α-Hydroxy-yohimban-16α-carboxylic acid methyl ester hydrochloride Not provided C₂₁H₂₇ClN₂O₃ Yohimban bicyclic framework, methyl ester, hydroxyl and hydrochloride groups Adrenergic receptor antagonism (similar to yohimbine)
KHG26792 [3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride] Not provided C₁₇H₂₂ClNO Azetidine ring (4-membered), naphthalene and propoxy substituents, hydrochloride salt Potential CNS activity (e.g., neuroprotection or analgesia)
Meclozine Hydrochloride 1104-22-9 C₂₅H₂₇ClN₂·2HCl Piperazine core, chlorophenyl groups, dihydrochloride salt Antihistamine, antiemetic

Key Observations:

Ring Size and Flexibility :

  • Methyl azocane-5-carboxylate’s eight-membered azocane ring offers greater conformational flexibility compared to the rigid yohimban bicyclic system or the smaller azetidine ring in KHG26792 . This flexibility may influence receptor binding kinetics or metabolic stability.
  • Meclozine’s piperazine ring (six-membered) balances rigidity and solubility, contributing to its antihistamine activity .

KHG26792’s naphthalene group may facilitate π-π stacking interactions with aromatic residues in target proteins, a feature absent in the azocane derivative .

Pharmacological Implications: Yohimbine analogs exhibit α₂-adrenergic receptor antagonism, suggesting methyl azocane-5-carboxylate might interact with similar targets if the nitrogen lone pair aligns with receptor pockets .

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